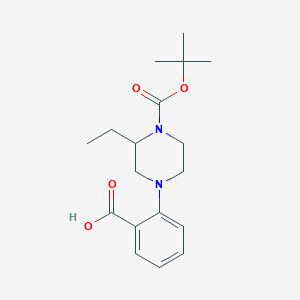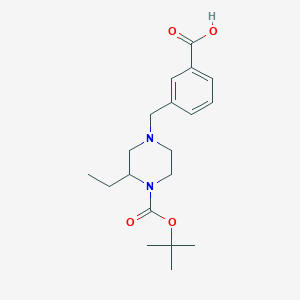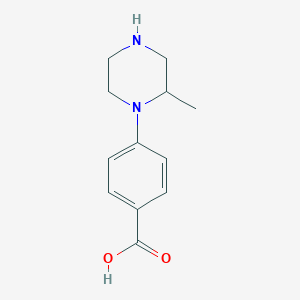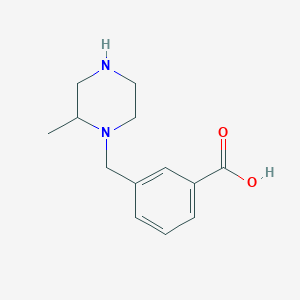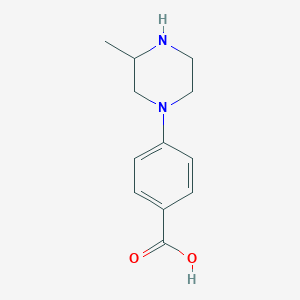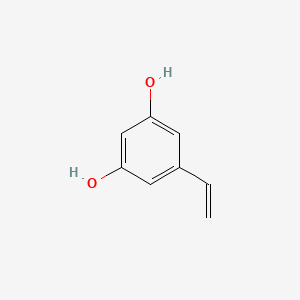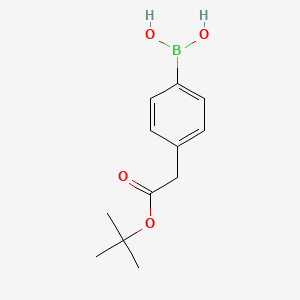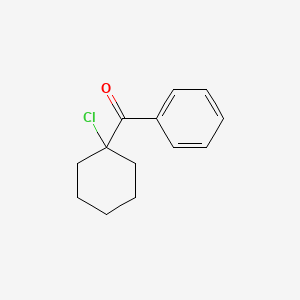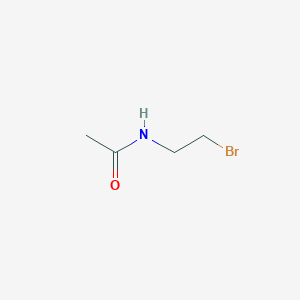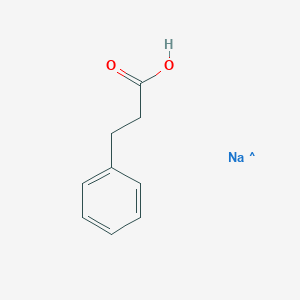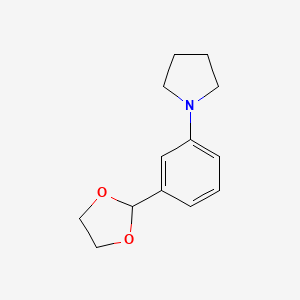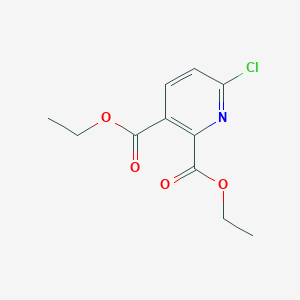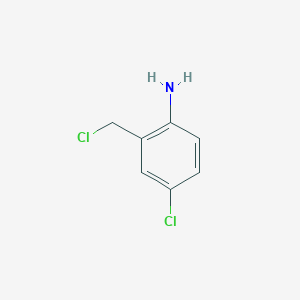
4-Chloro-2-(chloromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Chloro-2-(chloromethyl)aniline” is a chemical compound with the molecular formula C7H8ClN . It is also known by other names such as “4-(Chloromethyl)aniline” and "2-Amino-5-chlorobenzylchloride" . This compound is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of “this compound” involves various chemical reactions. For instance, one study describes an improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones utilizing o-anthranilic acids as starting materials . Another study mentions the displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine in ethanol solution at room temperature .Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using various techniques. For example, single-crystal XRD analysis has been used to determine its structure . The compound has a monoclinic structure with a Pc space group .Chemical Reactions Analysis
“this compound” participates in various chemical reactions. For instance, it is used as a key intermediate in the synthesis of novel anticancer agents with 4-anilinoquinazoline scaffolds .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” have been studied using various techniques. For example, FTIR and FT-Raman spectral analysis have been used to identify active functional groups and their respective vibrations . UV–Visible spectral analysis has been used to evaluate its optical properties .Safety and Hazards
Safety data sheets provide information on the safety and hazards of “4-Chloro-2-(chloromethyl)aniline”. For instance, it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye damage .
Direcciones Futuras
Future research on “4-Chloro-2-(chloromethyl)aniline” could focus on its potential applications in various fields. For example, it could be used to develop new organic nonlinear optical (NLO) single crystals, which are of great consequence in the field of optoelectronics, photonics, nonlinear optical, and laser technology . Additionally, it could be used to synthesize novel anticancer agents with 4-anilinoquinazoline scaffolds .
Propiedades
Número CAS |
114060-06-9 |
|---|---|
Fórmula molecular |
C7H7Cl2N |
Peso molecular |
176.04 g/mol |
Nombre IUPAC |
4-chloro-2-(chloromethyl)aniline |
InChI |
InChI=1S/C7H7Cl2N/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4,10H2 |
Clave InChI |
QPTIOWHQGONWKH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)CCl)N |
SMILES canónico |
C1=CC(=C(C=C1Cl)CCl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


